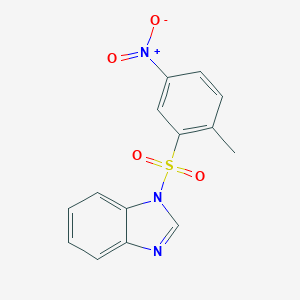
1-(2-Methyl-5-nitrophenyl)sulfonylbenzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methyl-5-nitrophenyl)sulfonylbenzimidazole is a chemical compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of biological activities and are used in various fields such as medicine, agriculture, and industry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-5-nitrophenyl)sulfonylbenzimidazole typically involves the reaction of 2-methyl-5-nitroaniline with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The overall reaction can be represented as follows:
2-Methyl-5-nitroaniline+Benzenesulfonyl chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as chromatography and crystallization are employed to obtain the final product.
化学反应分析
Types of Reactions
1-(2-Methyl-5-nitrophenyl)sulfonylbenzimidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The benzimidazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, aryl halides, and other electrophiles.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological and chemical properties depending on the nature of the substituents.
科学研究应用
1-(2-Methyl-5-nitrophenyl)sulfonylbenzimidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(2-Methyl-5-nitrophenyl)sulfonylbenzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the nature of the substituents on the benzimidazole ring.
相似化合物的比较
1-(2-Methyl-5-nitrophenyl)sulfonylbenzimidazole can be compared with other benzimidazole derivatives, such as:
2-Substituted benzimidazoles: Known for their anticancer and antimicrobial activities.
5-Nitrobenzimidazoles: Studied for their antiviral properties.
Benzimidazole sulfonamides: Investigated for their potential as enzyme inhibitors.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research Its unique chemical structure and properties make it a valuable tool in the fields of chemistry, biology, medicine, and industry
属性
IUPAC Name |
1-(2-methyl-5-nitrophenyl)sulfonylbenzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S/c1-10-6-7-11(17(18)19)8-14(10)22(20,21)16-9-15-12-4-2-3-5-13(12)16/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRXEBCBKLGWSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2C=NC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
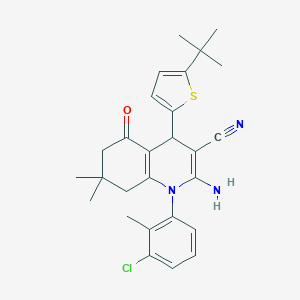
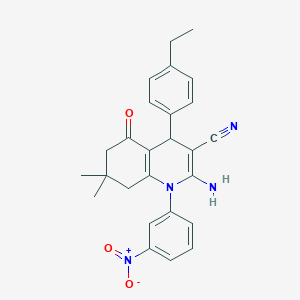
![4-[(2E)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B392975.png)
![2-Amino-4-(5-tert-butylthiophen-2-yl)-1-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B392976.png)
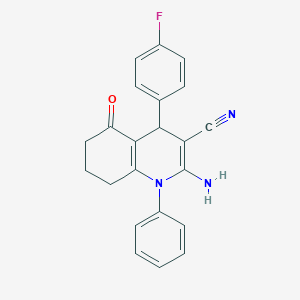
![N-(1-{N'-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE]HYDRAZINECARBONYL}ETHYL)-N-(4-METHOXYPHENYL)METHANESULFONAMIDE](/img/structure/B392981.png)
![2-Chloro-5-nitrobenzaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B392982.png)
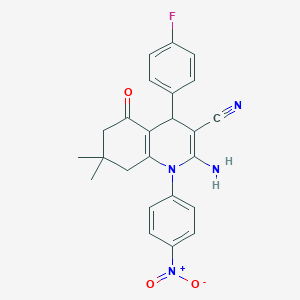
![2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B392987.png)
![9-nitro-1,1,7,7-tetraphenyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline](/img/structure/B392989.png)
![2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N'-[(E)-[4-(THIETAN-3-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B392991.png)
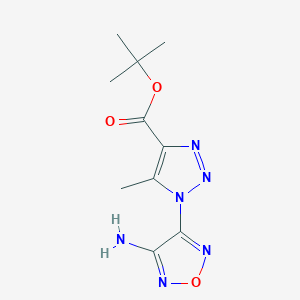
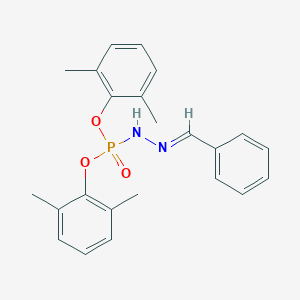
![N'-[(E)-(2-bromophenyl)methylidene]bicyclo[10.1.0]trideca-4,8-diene-13-carbohydrazide](/img/structure/B392996.png)
